ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE
Overview
Description
Ethyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate: is a chemical compound belonging to the class of nitroimidazoles. Nitroimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their antimicrobial and anticancer properties .
Mechanism of Action
Target of Action
Ethyl 3-methyl-2-nitroimidazole-4-carboxylate is an analogue of nitroimidazole . Nitroimidazoles are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Mode of Action
The mode of action of ethyl 3-methyl-2-nitroimidazole-4-carboxylate is likely similar to that of other nitroimidazoles. Nitroimidazoles are bioactivated by reduction of the nitro group, which converts into nitric oxide (NO) or a related reactive nitrogen species (RNS) . These reactive species can covalently bind to DNA, causing DNA damage and leading to cell death .
Biochemical Pathways
Ethyl 3-methyl-2-nitroimidazole-4-carboxylate is metabolized to its active form, methyl 2-(2-nitroimidazolinyl)acetate
Result of Action
Ethyl 3-methyl-2-nitroimidazole-4-carboxylate has been shown to have cytotoxic effects against human and murine cells . This is likely due to the DNA damage caused by the reactive nitrogen species produced during the compound’s bioactivation .
Action Environment
The action, efficacy, and stability of ethyl 3-methyl-2-nitroimidazole-4-carboxylate can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to avoid formation of dust and aerosols . Additionally, the compound’s efficacy may be affected by factors such as the presence of oxygen, which can inhibit the reduction of the nitro group and thus the bioactivation of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of ethyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3-nitroaniline with ethyl chloroformate in the presence of a base . The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane.
Industrial Production Methods: : Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: : Ethyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: Ethyl 3-methyl-2-amino-3H-imidazole-4-carboxylate.
Substitution: 3-methyl-2-nitro-3H-imidazole-4-carboxylic acid.
Scientific Research Applications
Ethyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its cytotoxic effects against cancer cells.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole with similar antimicrobial properties.
Tinidazole: Known for its use in treating protozoal infections.
Secnidazole: Used for its longer half-life and effectiveness against anaerobic bacteria.
Uniqueness: : Ethyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity. Its ethyl ester group, for example, can be selectively modified, providing opportunities for the development of new derivatives with enhanced properties .
Properties
IUPAC Name |
ethyl 3-methyl-2-nitroimidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-3-14-6(11)5-4-8-7(9(5)2)10(12)13/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRARWXJAWCRJCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N1C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60317247 | |
Record name | Ethyl 1-methyl-2-nitro-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60317247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39070-13-8 | |
Record name | 39070-13-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313398 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 1-methyl-2-nitro-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60317247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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